tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate
Description
This compound features a pyrrolidine backbone substituted with a tert-butyl carbamate group at position 2, an aminomethyl group at position 5, and a 1-methylpyrrole moiety at position 1.
Properties
Molecular Formula |
C15H25N3O2 |
|---|---|
Molecular Weight |
279.38 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)13-6-5-11(9-16)18(13)12-7-8-17(4)10-12/h7-8,10-11,13H,5-6,9,16H2,1-4H3 |
InChI Key |
JLVKLUMEYWFCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1C2=CN(C=C2)C)CN |
Origin of Product |
United States |
Preparation Methods
Three-Component Domino Reaction
A highly efficient method involves a three-component domino reaction of amino acids, ketones, and activated alkenes. For example:
Hydrogenation and Protective Group Chemistry
Hydrogenation plays a critical role in reducing intermediates. For instance:
- Example : Hydrogenation of a benzyl-protected precursor using 5% Pd(OH)₂/C in methanol/ethanol at 20°C for 10 hours achieves 99% yield .
- Protective Groups : tert-Butyloxycarbonyl (Boc) groups are commonly used to protect amines during synthesis.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions introduce the 1-methylpyrrole moiety:
- Conditions : Pd(OAc)₂, Cs₂CO₃, and BINAP ligand in 1,4-dioxane at 90°C under inert atmosphere.
- Challenges : Steric hindrance from tert-butyl groups may necessitate optimized ligand systems.
Reaction Optimization Data
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Cycloaddition | Amino acid + ketone + alkene, RT | 36% | |
| Hydrogenation | 5% Pd(OH)₂/C, MeOH/EtOH, 20°C, 10 h | 99% | |
| Alkylation | K₂CO₃, acetone, reflux | 77% | |
| Deprotection | TFA in DCM | 95% |
Structural and Mechanistic Insights
- Steric Effects : The cis-configuration of tert-butyl groups on the pyrrolidine ring destabilizes planar intermediates, accelerating reduction kinetics (e.g., with ascorbate).
- Solubility : The tert-butyl carboxylate enhances solubility in organic solvents, facilitating purification.
- Chiral Centers : Stereochemical control is critical; derivatives with three chiral centers show improved binding specificity.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Domino Reaction | Fewer steps, high atom economy | Limited substrate scope |
| Hydrogenation | High yields, mild conditions | Requires specialized catalysts |
| Cross-Coupling | Modular functionalization | Sensitivity to steric hindrance |
Industrial-Scale Considerations
- Cost Efficiency : tert-Butyl groups reduce side reactions but increase molecular weight, impacting scalability.
- Catalyst Recycling : Pd-based catalysts require recovery systems to minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce alcohols.
Scientific Research Applications
Tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate is a complex organic compound with a pyrrolidine ring and a pyrrole moiety, making it potentially useful in medicinal chemistry for developing therapeutic agents. The presence of tert-butyl and aminomethyl groups can enhance its solubility and biological activity.
Scientific Research Applications
Potential Therapeutic Applications:
- Anti-viral, anti-cancer, and anti-microbial Properties Its structural components suggest it may be effective in therapeutic applications. The compound is an intermediate in synthesizing polyhydroxylated pyrrolidines, which possess various biological effects, including inhibiting certain enzymes and modulating cellular pathways.
- Interaction mechanisms Studies have shown that this compound interacts with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Similar pyrrolidine structure | Different stereochemistry affecting biological activity |
| tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | Contains a hexahydropyrrole ring | Potentially different pharmacological properties |
| (S)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | Similar backbone with aminoethyl chain | May exhibit distinct biological activities due to side chain variation |
| tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | Spirocyclic structure | Unique three-dimensional conformation influencing interactions |
Mechanism of Action
The mechanism of action of tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituents
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
Analytical and Physicochemical Data
Notable Differences:
- The target compound’s aminomethyl group would produce distinct NH₂ signals in NMR (~1.5–3.0 ppm), absent in bromo/methoxy analogs .
- The tert-butyl carbamate group (common to all) provides a characteristic ¹H NMR singlet at ~1.4 ppm .
Biological Activity
Introduction
Tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a pyrrole moiety, suggest various biological activities. This article explores the biological activity of this compound, focusing on its anti-viral, anti-cancer, and anti-microbial properties, as well as its synthesis and interaction mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 279.38 g/mol. The compound features both tert-butyl and aminomethyl groups, enhancing its solubility and biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anti-Viral Activity : Initial studies have suggested that derivatives of pyrrolidine compounds can inhibit viral replication, particularly against strains such as human coronavirus 229E. The specific mechanisms of action may involve interference with viral entry or replication processes .
- Anti-Cancer Properties : Compounds similar to this compound have shown promise in cancer treatment by inducing apoptosis in cancer cells. The structural components facilitate interactions with cellular pathways involved in tumor growth regulation .
- Anti-Microbial Effects : The compound has demonstrated efficacy against various microbial strains. Its structural features allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the aminomethyl group. Detailed synthetic routes can vary but generally follow established protocols for pyrrolidine derivative synthesis .
Interaction Mechanisms
Studies have shown that this compound interacts with various biological targets:
| Target | Mechanism of Action | Reference |
|---|---|---|
| Viral enzymes | Inhibition of replication | |
| Cancer cell receptors | Induction of apoptosis | |
| Microbial membranes | Disruption of integrity |
These interactions underscore the compound's potential as a therapeutic agent in multiple disease contexts.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological activities based on variations in stereochemistry and functional groups:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Similar pyrrolidine structure | Different stereochemistry affecting biological activity |
| tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | Contains a hexahydropyrrole ring | Potentially different pharmacological properties |
| (S)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | Similar backbone with an aminoethyl side chain | May exhibit distinct biological activities due to side chain variation |
This table illustrates the diversity within the pyrrolidine class and highlights the unique aspects of this compound due to its specific functional groups and stereochemistry .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Anti-Cancer Trials : A study evaluating pyrrolidine derivatives showed promising results in reducing tumor size in animal models, indicating potential for further development into therapeutic agents for cancer treatment .
- Viral Inhibition Studies : Research on pyrrole derivatives demonstrated significant inhibition of viral replication in vitro, suggesting that modifications to the basic structure could enhance efficacy against emerging viral threats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
